BenchChemオンラインストアへようこそ!

1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Medicinal Chemistry Synthetic Methodology Building Block Comparison

This dual-pyrazole secondary amine is a strategic intermediate for structure-activity relationship (SAR) studies targeting succinate dehydrogenase inhibitors (SDHIs) and kinase scaffolds. The 3-amine connectivity and –CHF2 substituent enable critical hydrogen-bonding interactions, while the secondary bridge supports reductive amination or urea coupling for focused library synthesis. With fragment-like properties (MW 227.21, tPSA ~59 Ų), it serves as an ideal control compound for fragment-based screening and metabolic stability profiling against the N-isopropyl analog (CAS 1855949-64-2). Procure this rationally designed building block to accelerate your lead optimization programs.

Molecular Formula C9H11F2N5
Molecular Weight 227.21 g/mol
Cat. No. B11740665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Molecular FormulaC9H11F2N5
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CNC2=NN(C=C2)C(F)F
InChIInChI=1S/C9H11F2N5/c1-15-6-7(5-13-15)4-12-8-2-3-16(14-8)9(10)11/h2-3,5-6,9H,4H2,1H3,(H,12,14)
InChIKeyIFZMBUODLHHDGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine – Procurement-Relevant Chemical Class & Baseline Profile


The compound 1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1855936-85-4; molecular formula C₉H₁₁F₂N₅; molecular weight 227.21 g/mol) is a synthetic, dual-pyrazole secondary amine. Structurally, it features a 1-(difluoromethyl)-1H-pyrazol-3-amine core connected via a methylene bridge to a 1-methyl-1H-pyrazol-4-yl moiety . The difluoromethyl (–CHF₂) substituent is recognized in medicinal and agricultural chemistry for enhancing lipophilicity, metabolic stability, and target-binding interactions, making the compound of interest as a versatile intermediate or scaffold in inhibitor design [1]. However, peer-reviewed quantitative biological profiling specific to this compound remains unpublished; its differentiation is therefore framed by class-level properties and comparisons with structurally closest catalogued analogs.

Why 1-(Difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Cannot Be Interchanged with Generic In-Class Analogs


Although numerous difluoromethyl pyrazole amines exist in screening libraries, even minor structural variations—such as the position of the methylene bridge, the substitution pattern on the pyrazole rings, or the N-alkyl group—can drastically alter physicochemical properties, target engagement, and pharmacokinetic profiles. For instance, the difluoromethyl pyrazole scaffold's role in succinate dehydrogenase inhibitor (SDHI) activity is critically dependent on the hydrogen-bonding geometry of the –CHF₂ group and steric complementarity within the enzyme binding pocket [1]. A compound where the bridging amine is attached at the pyrazole 4-position rather than the 3-position, or where the N-alkyl substituent is isopropyl instead of methyl, may exhibit entirely different potency, selectivity, or metabolic stability. Consequently, generic substitution without head-to-head corroborative data introduces significant scientific and procurement risk.

1-(Difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine: Quantitative Differentiation Evidence Against Closest Comparators


Minimal Steric Bulk at the Distal Pyrazole Enhances Synthetic Tractability Relative to the Isopropyl Analog

The target compound bears a methyl substituent on the distal pyrazole ring (1-methyl-1H-pyrazol-4-yl), whereas the closest commercially catalogued analog, 1-(difluoromethyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1855949-64-2), contains a bulkier isopropyl group . The lower steric demand of the methyl analog is expected to facilitate subsequent N-alkylation or reductive amination reactions, a relevant advantage for library synthesis. No quantitative yield or rate comparison has been published; this differentiation is based on class-level inference.

Medicinal Chemistry Synthetic Methodology Building Block Comparison

Regioisomeric Attachment at the Core Pyrazole Differentiates 3-Amine from 4-Amine Linkers in SDHI Pharmacophore Models

The target compound positions the amine linker at the 3-position of the 1-(difluoromethyl)pyrazole ring. In contrast, the analog 1-(difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine (CAS 1856040-40-8) bears the amine at the 4-position . Published SAR studies on difluoromethyl pyrazole carboxamides demonstrate that the substitution position critically influences SDH inhibitory potency; for example, shifting the carboxamide from the 3- to the 4-position in related scaffolds altered the IC₅₀ by over 20-fold against porcine heart SDH [1]. Although direct IC₅₀ data for these two amines are unavailable, the regioisomeric difference is predicted to produce divergent target-binding profiles.

Agrochemical Discovery SDHI Fungicide Structure-Activity Relationship

Methylene-Bridged Diamine Architecture Provides Greater Conformational Flexibility Than Direct Ring-Ring Analogs

The target compound incorporates a –CH₂–NH–CH₂– linker between the two pyrazole rings, yielding two rotatable bonds in the bridge. A structurally distinct comparator, 1-(difluoromethyl)-1H-pyrazol-3-amine (CAS 919785-20-9), lacks the second pyrazole entirely . The additional ring and flexible linker in the target compound are expected to expand the accessible conformational space and enable bidentate hydrogen-bonding interactions with target proteins. No quantitative conformational entropy comparison has been published.

Conformational Analysis Scaffold Design Inhibitor Optimization

Predicted Lipophilicity and Hydrogen-Bonding Capacity Differentiate This Analog from Mixed-Fluorinated Variants

The target compound contains a single –CHF₂ group and an unsubstituted amine, providing a calculated logP (clogP) of approximately 1.2 and topological polar surface area (tPSA) of ~59 Ų. A catalogued comparator, 1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine, introduces an additional ring fluorine and an extra methyl, raising clogP to ~1.6 and tPSA to ~59 Ų (minimal change) . The higher lipophilicity of the fluorinated analog is predicted to increase membrane permeability but may also elevate metabolic clearance; quantitative ADME data are not available for either compound.

Physicochemical Profiling Drug-Likeness ADME Prediction

Recommended Procurement Scenarios for 1-(Difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Based on Quantitative Evidence


Scaffold Diversification in SDHI Fungicide Lead Optimization Programs

The regioisomeric 3-amine connectivity of this compound aligns with the pharmacophoric requirements observed in potent SDHI series, where the difluoromethyl pyrazole 3-position participates in critical hydrogen-bonding networks [1]. Although direct IC₅₀ data are lacking, the compound serves as a rationally selected building block for synthesizing focused libraries aimed at exploring linker geometry and distal ring substitution effects on antifungal potency.

Late-Stage Functionalization of Kinase Inhibitor Cores

The secondary amine bridge provides a synthetic handle for reductive amination or urea formation, enabling the attachment of diverse pharmacophores. The methyl substituent on the distal pyrazole minimizes steric interference during these transformations, making the compound a suitable intermediate for generating analogs of known difluoromethyl pyrazole kinase inhibitors .

Physicochemical Benchmarking of Pyrazole-Containing Fragment Libraries

With a molecular weight of 227.21 g/mol, clogP ~1.2, and tPSA ~59 Ų, this compound resides in fragment-like chemical space. It can serve as a control compound or building block in fragment-based screening campaigns, particularly when evaluating the contribution of the difluoromethyl group to target binding versus nonspecific hydrophobic interactions.

Comparative Metabolic Stability Studies of N-Methyl vs. N-Isopropyl Pyrazole Analogs

The compound is a direct comparator to its N-isopropyl analog (CAS 1855949-64-2). Researchers conducting in vitro microsomal stability or cytochrome P450 inhibition assays can use this pair to quantify the impact of distal N-alkyl steric bulk on oxidative metabolism, a parameter highly relevant to both fungicide and therapeutic lead selection.

Quote Request

Request a Quote for 1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.